5-Acetyl-2-amino-4-hydroxybenzoic acid
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Overview
Description
5-Acetyl-2-amino-4-hydroxybenzoic acid is a compound characterized by its acetyl, amino, and hydroxy functional groups. It is known for its potential use as a pharmaceutical intermediate or as a building block in the synthesis of biologically active compounds . The molecular formula of this compound is C9H9NO4, and it has a molecular weight of 195.17 g/mol .
Mechanism of Action
Target of Action
It is structurally similar to aminosalicylic acid , which targets Mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a structurally similar compound, inhibitsfolic acid synthesis . It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
Related compounds like hydroxybenzoic acids are involved in the biosynthesis of phenolic compounds present in foods .
Pharmacokinetics
The compound’s boiling point is456.1ºC at 760mmHg, and its density is 1.454g/cm3 .
Action Environment
When handling 5-Acetyl-2-amino-4-hydroxybenzoic acid, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be avoided, and non-sparking tools should be used .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that 5-Acetyl-2-hydroxybenzoic acid, a related compound, is generated in the body under inflammatory conditions and has immunomodulatory effects .
Molecular Mechanism
Benzoic acid derivatives can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions involve the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid typically involves the acetylation of 2-amino-4-hydroxybenzoic acid. This can be achieved through the reaction of 2-amino-4-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2-amino-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-amino-4-ketobenzoic acid or 5-acetyl-2-amino-4-carboxybenzoic acid.
Reduction: Formation of 5-acetyl-2-amino-4-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Acetyl-2-amino-4-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the acetyl group.
4-Hydroxybenzoic acid: Lacks both the amino and acetyl groups.
Mesalazine (5-aminosalicylic acid): Used in the treatment of inflammatory bowel disease.
Uniqueness
5-Acetyl-2-amino-4-hydroxybenzoic acid is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
5-acetyl-2-amino-4-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-4(11)5-2-6(9(13)14)7(10)3-8(5)12/h2-3,12H,10H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJGMYWLVDNFMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1)C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379568 |
Source
|
Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115651-29-1 |
Source
|
Record name | 5-acetyl-2-amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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